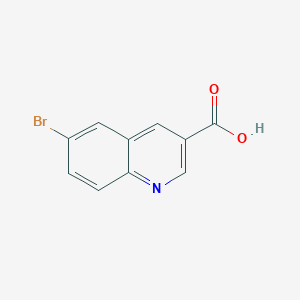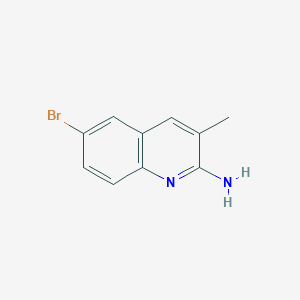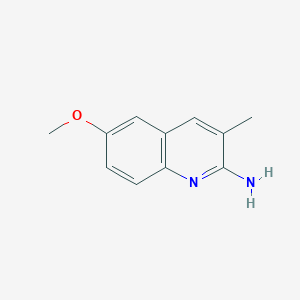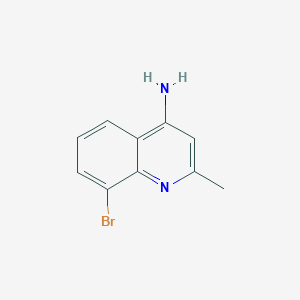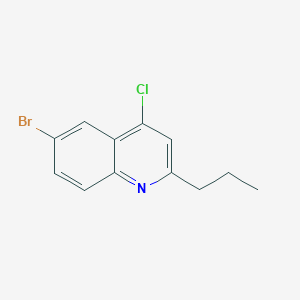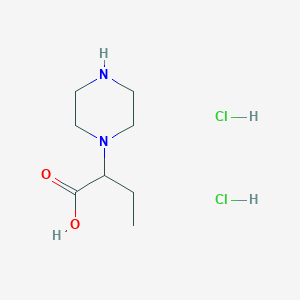
2-Piperazin-1-ylbutanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazin-1-ylbutanoic acid dihydrochloride is a derivative of piperazine, a heterocyclic organic compound. While the specific compound is not directly discussed in the provided papers, piperazine derivatives are known for their utility in the synthesis of biologically active compounds and as scaffolds in combinatorial chemistry . Piperazic acids, closely related to piperazines, are non-proteinogenic amino acids that have unique conformational properties and are used in the synthesis of piz-containing oligopeptides .
Synthesis Analysis
The synthesis of piperazine derivatives often begins with commercially available piperazine or its derivatives. For instance, differentially protected 2-(hydroxymethyl)piperazines can be synthesized from (2S)-piperazine-2-carboxylic acid dihydrochloride, which is an optically active starting material . The synthesis of 1-(2,3-dichlorophenyl)piperazine, another derivative, involves a multi-step process including alkylation, acidulation, and reduction of nitro groups, among other steps, with a total yield of 48.2% . These methods highlight the complexity and the multi-step nature of synthesizing piperazine derivatives.
Molecular Structure Analysis
Piperazine derivatives exhibit a range of molecular structures depending on the substituents attached to the piperazine ring. The unique conformational properties of piperazic acids, for example, make them rigid proline equivalents, which are useful in studying peptide turn mimics . The structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR, indicating the importance of spectroscopic techniques in analyzing the molecular structure of piperazine derivatives .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions. They can undergo alkylation, arylation, acylation, and reductive amination . Piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility and environmental friendliness as a catalyst . The ability to catalyze reactions in water without the need for column chromatographic separation is particularly attractive for green chemistry applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. While the specific properties of 2-Piperazin-1-ylbutanoic acid dihydrochloride are not detailed in the provided papers, the general properties of piperazine derivatives can be inferred. They are often solid at room temperature and can be differentially protected to enhance their reactivity or stability for further chemical synthesis . The conformational rigidity of piperazic acids suggests that these compounds can have significant effects on the physical properties of the molecules they are incorporated into, such as oligopeptides .
properties
IUPAC Name |
2-piperazin-1-ylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-7(8(11)12)10-5-3-9-4-6-10;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMACLUOHDUQDIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-ylbutanoic acid dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


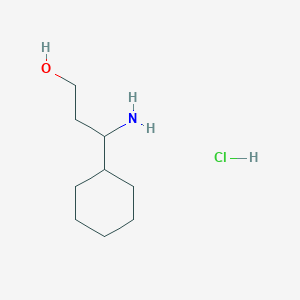
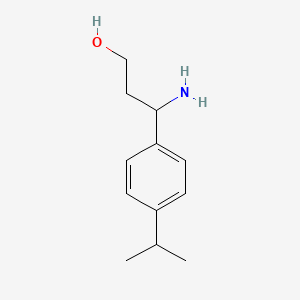
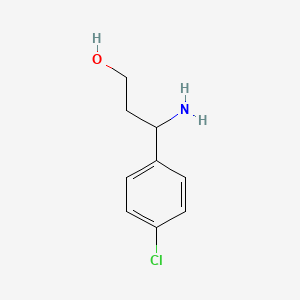
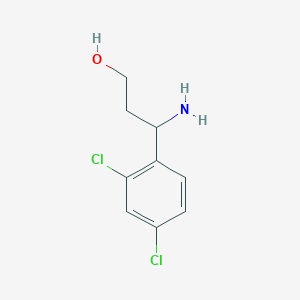
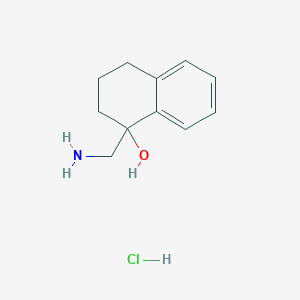
![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)
